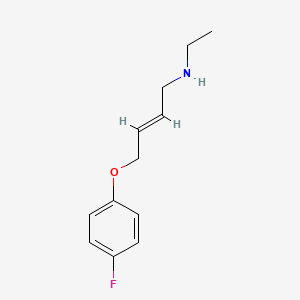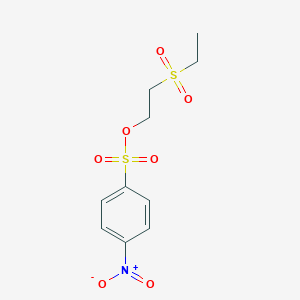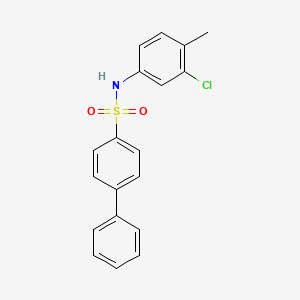![molecular formula C25H21NO5 B5012584 4-{4-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B5012584.png)
4-{4-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{4-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one is a chemical compound that belongs to the class of oxazolone derivatives. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmaceuticals.
Wirkmechanismus
The exact mechanism of action of 4-{4-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one is not yet fully understood. However, studies have suggested that the compound exerts its anti-cancer and anti-inflammatory activities by inhibiting the expression of various pro-inflammatory and pro-cancer genes. It has also been found to induce apoptosis in cancer cells by activating the caspase-dependent pathway.
Biochemical and physiological effects:
The compound this compound has been found to exhibit various biochemical and physiological effects. Studies have shown that the compound possesses potent antioxidant properties, which make it a potential candidate for the treatment of oxidative stress-related diseases. It has also been found to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. The compound has also been found to exhibit anti-inflammatory properties by inhibiting the expression of various pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
The compound 4-{4-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one has several advantages for lab experiments. It is easy to synthesize, and its purity can be easily checked using standard analytical techniques. The compound is also stable under normal laboratory conditions and can be stored for extended periods without significant degradation. However, the compound has some limitations for lab experiments. Its solubility in aqueous solutions is limited, which can make it challenging to use in some experiments. The compound is also relatively expensive, which can limit its use in large-scale experiments.
Zukünftige Richtungen
The compound 4-{4-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one has several potential future directions for research. One possible direction is to study its potential applications in the treatment of inflammatory diseases such as rheumatoid arthritis and asthma. Another direction is to investigate its potential use as a chemotherapeutic agent for the treatment of various types of cancer. Further studies are also needed to elucidate the exact mechanism of action of the compound and to optimize its pharmacokinetic and pharmacodynamic properties.
Synthesemethoden
The synthesis of 4-{4-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one involves the condensation of 2-(3-methoxyphenoxy)ethanol with 4-formylbenzoic acid in the presence of a base catalyst. The resulting intermediate is then reacted with phenylglycine in the presence of a dehydrating agent to yield the final product. The synthesis method is simple, efficient, and yields high purity of the product.
Wissenschaftliche Forschungsanwendungen
The compound 4-{4-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one has been extensively studied for its potential applications in medicinal chemistry and drug discovery. Studies have shown that this compound exhibits significant anti-inflammatory, anti-cancer, and anti-microbial activities. It has been found to be effective against various cancer cell lines, including breast cancer, colon cancer, and lung cancer. The compound also possesses potent anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and asthma.
Eigenschaften
IUPAC Name |
(4Z)-4-[[4-[2-(3-methoxyphenoxy)ethoxy]phenyl]methylidene]-2-phenyl-1,3-oxazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21NO5/c1-28-21-8-5-9-22(17-21)30-15-14-29-20-12-10-18(11-13-20)16-23-25(27)31-24(26-23)19-6-3-2-4-7-19/h2-13,16-17H,14-15H2,1H3/b23-16- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROUQBRQOGZIWNQ-KQWNVCNZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCCOC2=CC=C(C=C2)C=C3C(=O)OC(=N3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC=C1)OCCOC2=CC=C(C=C2)/C=C\3/C(=O)OC(=N3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-bromo-N-{1-methyl-2-[(4-nitrophenyl)amino]ethyl}benzamide](/img/structure/B5012515.png)

![4-[3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-2-methoxyphenol](/img/structure/B5012527.png)
![N-({[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]amino}carbonothioyl)-3-bromobenzamide](/img/structure/B5012535.png)

![(3R*,4R*)-4-[4-(2-fluorophenyl)-1-piperazinyl]-1-[(5-methyl-2-thienyl)methyl]-3-piperidinol](/img/structure/B5012548.png)

![5-{2-[(2-chlorobenzyl)oxy]benzylidene}-1-(4-hydroxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5012572.png)
![1-(3-phenylbutyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5012574.png)
![1-(2-fluorophenyl)-5-{4-[(4-nitrobenzyl)oxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5012580.png)

![4-chloro-N-[(2-hydroxy-1-naphthyl)(phenyl)methyl]benzamide](/img/structure/B5012599.png)

